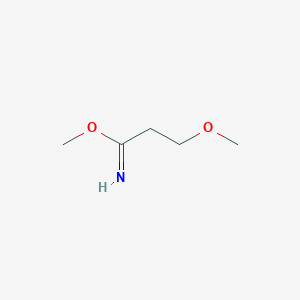
(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (R)-enantiomer.
Chemical Synthesis: The compound can be synthesized through a series of reactions starting from commercially available precursors. For example, the amino group can be introduced via reductive amination of the corresponding keto acid.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Various substituted phenyl derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions with biological targets. For example, it may bind to enzymes or receptors, altering their activity. The exact mechanism depends on the context of its application, such as inhibiting an enzyme in a biochemical pathway or modulating a receptor's signaling.
Comparación Con Compuestos Similares
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
2-Amino-3-(3-chlorophenyl)propanoic acid
2-Amino-3-(2-fluorophenyl)propanoic acid
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
This detailed overview provides a comprehensive understanding of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
Fórmula molecular |
C9H9ClFNO2 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 |
Clave InChI |
LSZBXQYJHCORIE-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)F)C[C@H](C(=O)O)N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


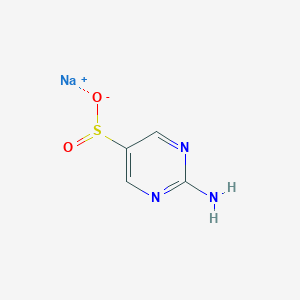
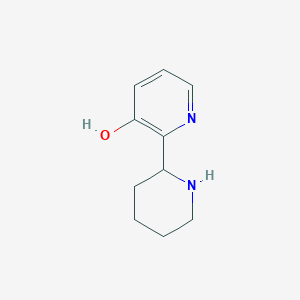
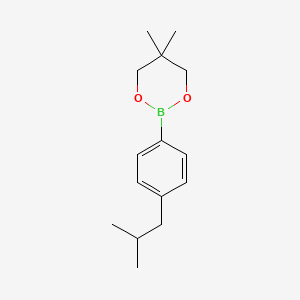

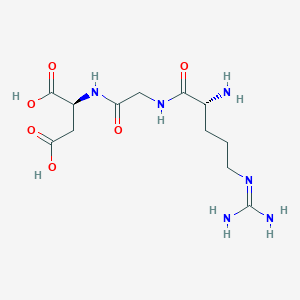
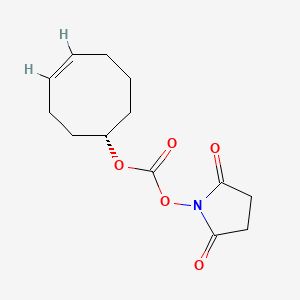
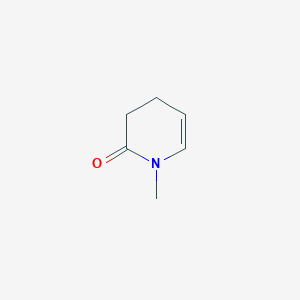
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
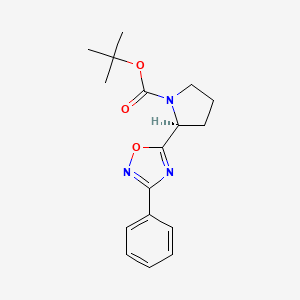
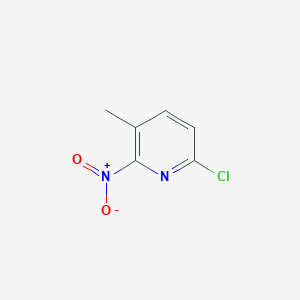

![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
